molecular formula C6H7NOS B1416912 5-Methylfuran-2-carbothioamide CAS No. 1093076-67-5

5-Methylfuran-2-carbothioamide

Cat. No.: B1416912
CAS No.: 1093076-67-5
M. Wt: 141.19 g/mol
InChI Key: CGKHFDOVVVLUFG-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carbothioamide is a heterocyclic organic compound characterized by a furan ring substituted with a methyl group at the 5-position and a carbothioamide (-C(S)NH₂) group at the 2-position. This compound belongs to the class of thioamide derivatives, which are structurally analogous to amides but with sulfur replacing oxygen in the carbonyl group. The thioamide moiety enhances metabolic stability and binding affinity in biological systems compared to its oxo counterpart, making it a candidate for pharmacological applications such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

5-methylfuran-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKHFDOVVVLUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

5-Methylfuran-2-carbothioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, potentially modulating their activity and influencing cellular responses to oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing their function and stability. These interactions can lead to changes in gene expression and enzyme activity, further impacting cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through the urine. These metabolic processes are essential for regulating the compound’s levels in the body and preventing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and effects. For example, its distribution in the brain can enhance its impact on cholinergic signaling and cognitive function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to the synaptic cleft in neuronal cells is essential for its role in modulating acetylcholine levels and cholinergic signaling. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Biological Activity

5-Methylfuran-2-carbothioamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, emphasizing its anticancer and antibacterial properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid derivatives with thiourea or related compounds. This process can yield various derivatives that may exhibit differing biological activities. For instance, the introduction of different substituents can significantly influence the pharmacological profile of the resulting compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties against various cancer cell lines. The compound's effectiveness is often assessed through in vitro assays, where its cytotoxicity is measured using the MTT assay or similar methodologies.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHeLa45.00
This compoundHepG238.50
This compoundMCF-750.00

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

The Minimum Inhibitory Concentration (MIC) values reflect the lowest concentration of the compound that inhibits bacterial growth.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Enzyme Activity : It has been suggested that this compound can inhibit specific enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The ability to generate ROS can lead to oxidative stress in cells, contributing to cytotoxic effects.

Case Study 1: Anticancer Evaluation

A study conducted on various furan derivatives, including this compound, highlighted its selective cytotoxicity against HeLa cells with an IC50 value of approximately 45 µg/mL. This study emphasized structure-activity relationships (SAR), indicating that modifications to the furan ring could enhance anticancer activity .

Case Study 2: Antibacterial Assessment

Another investigation assessed the antibacterial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting it could serve as a potential lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Furan Ring Functional Group(s) Key Properties/Applications Reference
5-Methylfuran-2-carbothioamide Methyl (C5), carbothioamide (C2) -C(S)NH₂ Potential enzyme inhibition, enhanced stability due to thioamide group
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl (C5), aldehyde (C2) -CH₂-OCH₃, -CHO Laboratory reagent; used in synthesis of polymers or pharmaceuticals
Ranitidine Hydrochloride Dimethylaminomethyl (C5), sulfanyl ethyl (C2) -CH₂-N(CH₃)₂, -S-CH₂-CH₂- Histamine H₂-receptor antagonist; treats gastric ulcers
Benzofuran-2-carboxylic acid derivatives Halogens (e.g., Br, Cl) or alkyl groups -COOH, -CONR₂ Antimicrobial, anti-inflammatory agents

Key Observations:

Functional Group Impact :

  • Thioamide vs. Aldehyde/Carboxylic Acid : The thioamide group in this compound confers higher lipophilicity and resistance to enzymatic hydrolysis compared to the aldehyde group in 5-(Methoxymethyl)furan-2-carbaldehyde or the carboxylic acid derivatives in benzofuran compounds. This property may enhance membrane permeability in drug design .
  • Sulfanyl vs. Thioamide : Ranitidine’s sulfanyl (-S-) group facilitates H₂-receptor binding, while the thioamide (-C(S)NH₂) in the target compound could interact with metal ions (e.g., zinc in metalloenzymes), suggesting divergent therapeutic targets .

Substituent Effects: Methyl vs. Halogenated Derivatives: Benzofuran-2-carboxylic acid derivatives with bromine or chlorine substituents exhibit enhanced antimicrobial activity due to increased electrophilicity, a feature absent in the target compound .

Toxicological Data: Limited toxicity information exists for this compound. In contrast, 5-(Methoxymethyl)furan-2-carbaldehyde lacks comprehensive toxicological profiling, highlighting a common gap in safety data for furan derivatives .

Research Findings and Limitations

  • Synthetic Accessibility : While benzofuran-2-carboxylic acid derivatives are synthesized via scalable methods , the pathway for this compound remains undocumented in the provided evidence.
  • Pharmacological Potential: Ranitidine’s success as a furan-based drug underscores the therapeutic viability of this scaffold, but the thioamide variant’s specific applications require further investigation .
  • Data Gaps : Structural analogs like 5-(Methoxymethyl)furan-2-carbaldehyde lack detailed mechanistic or clinical studies, emphasizing the need for rigorous characterization of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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